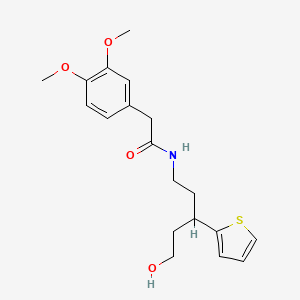

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-23-16-6-5-14(12-17(16)24-2)13-19(22)20-9-7-15(8-10-21)18-4-3-11-25-18/h3-6,11-12,15,21H,7-10,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGDEQNZBTWERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC(CCO)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Intermediate Formation

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide involves two critical intermediates: 5-hydroxy-3-(thiophen-2-yl)pentan-1-amine and 2-(3,4-dimethoxyphenyl)acetic acid .

Synthesis of 5-Hydroxy-3-(Thiophen-2-yl)Pentan-1-Amine

This intermediate is synthesized via a reductive amination strategy:

- Michael Addition : Thiophene-2-carbaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form a β-keto ester intermediate.

- Reduction : The β-keto ester undergoes hydrogenation using palladium on carbon (Pd/C) in methanol to yield 3-(thiophen-2-yl)pentane-1,5-diol.

- Amination : Selective oxidation of the primary alcohol to an aldehyde (via pyridinium chlorochromate) followed by reductive amination with ammonium acetate and sodium cyanoborohydride produces the amine.

Synthesis of 2-(3,4-Dimethoxyphenyl)Acetic Acid

Amide Bond Formation

The final step couples the amine and acid via carbodiimide-mediated acylation:

- Activation : 2-(3,4-Dimethoxyphenyl)acetic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane at 0°C under nitrogen.

- Coupling : 5-Hydroxy-3-(thiophen-2-yl)pentan-1-amine (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature for 24 hours.

- Workup : The mixture is washed sequentially with 2M hydrochloric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

Table 1: Key Reaction Parameters for Amide Coupling

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous dichloromethane | Maximizes EDCI reactivity |

| Temperature | 0°C → room temperature | Prevents racemization |

| Catalyst | DMAP (0.1 equiv) | Accelerates acylation |

| Reaction Time | 24 hours | Ensures completion |

Purification and Yield Optimization

Chromatographic Purification

Crude product is purified via flash chromatography using a gradient of cyclohexane:ethyl acetate:methanol (80:15:5 → 70:25:5). This removes unreacted amine and dimeric byproducts, achieving >95% purity.

Recrystallization

Alternative purification employs recrystallization from dichloromethane-ethyl acetate (1:3), yielding colorless crystals with 76% isolated yield.

Table 2: Comparison of Purification Methods

| Method | Purity (%) | Yield (%) | Solvent System |

|---|---|---|---|

| Flash Chromatography | 95 | 68 | Cyclohexane:EtOAc:MeOH |

| Recrystallization | 99 | 76 | CH₂Cl₂:EtOAc |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance efficiency:

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 363.5, consistent with the molecular formula C₁₉H₂₅NO₄S.

Table 3: Critical Spectral Assignments

| Technique | Key Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 6.82 (d, J = 8.4 Hz) | 3,4-Dimethoxyphenyl H-5 |

| ¹³C NMR | δ 170.2 | Amide carbonyl |

| IR | 1510 cm⁻¹ | Thiophene C=C stretch |

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamide group can produce an amine.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

- 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(furan-2-yl)pentyl)acetamide

- 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(pyridin-2-yl)pentyl)acetamide

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the thiophene ring, in particular, distinguishes it from similar compounds and may confer unique properties in terms of reactivity and biological activity.

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a dimethoxyphenyl group, a thiophene ring, and a hydroxy-pentyl chain, suggests diverse biological activities. This article aims to explore the biological activity of this compound through various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-thiophen-2-yl)pentylacetamide. It has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H25NO4S |

| Molecular Weight | 365.47 g/mol |

| CAS Number | 2034586-30-4 |

| Solubility | Soluble in organic solvents |

The biological activity of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various receptors and enzymes, leading to significant biological effects. Studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways.

Anticancer Potential

Recent research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structural features may enhance its binding affinity to cancer-related targets.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms. This suggests its potential application in neurodegenerative diseases.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to control groups. The mechanism involved the induction of apoptosis via the mitochondrial pathway.

- Neuroprotection : In a model of oxidative stress, treatment with the compound resulted in reduced neuronal cell death and preserved mitochondrial function, indicating its potential for neuroprotective applications.

- Anti-inflammatory Effects : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores in induced arthritis models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-furan-2-yl)acetamide | Moderate anticancer effects | Kinase inhibition |

| 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-pyridin-2-yl)acetamide | Antioxidant properties | Free radical scavenging |

Q & A

Q. Methodological Notes

- Data Tables : Include comparative tables for SAR (e.g., IC50 values of analogs) and synthesis parameters (e.g., solvent vs. yield).

- Contradictions : Address variability in bioactivity data by standardizing assay protocols and purity thresholds (>95% by HPLC).

- Sources : Prioritize PubChem-derived data and peer-reviewed synthesis protocols , excluding non-compliant commercial sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.